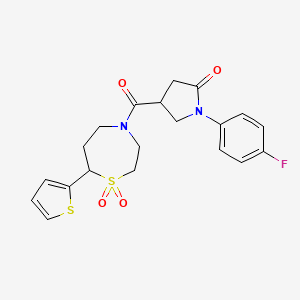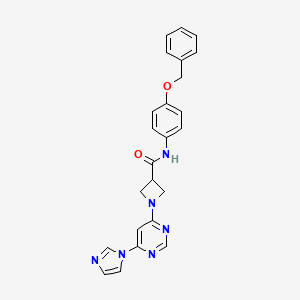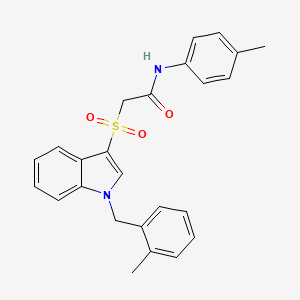![molecular formula C17H9ClN2O3S B2520627 3-chloro-N-(1,3-dioxoisoindolin-5-yl)benzo[b]thiophene-2-carboxamide CAS No. 351425-03-1](/img/structure/B2520627.png)
3-chloro-N-(1,3-dioxoisoindolin-5-yl)benzo[b]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(1,3-dioxoisoindolin-5-yl)benzo[b]thiophene-2-carboxamide, abbreviated as BTCP, is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9). It belongs to a class of heterocyclic compounds known as thiophenes, which have diverse applications in medicinal chemistry and material science .
Molecular Structure Analysis
The molecular structure of BTCP includes a thiophene moiety, which is a five-membered heteroaromatic compound containing a sulfur atom . It also contains an isoindoline group, which is a type of heterocyclic compound. The exact structural analysis is not provided in the available resources.Physical And Chemical Properties Analysis
The molecular weight of BTCP is 356.78. Other physical and chemical properties such as solubility, melting point, and density are not provided in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Activity
A novel series of compounds, including 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, were synthesized, showcasing the versatility of related chemical structures in producing potent antioxidants. These compounds demonstrated significant antioxidant activity, with some surpassing well-known antioxidants like ascorbic acid in efficacy. This highlights the potential of 3-chloro-N-(1,3-dioxoisoindolin-5-yl)benzo[b]thiophene-2-carboxamide derivatives in therapeutic contexts, specifically for conditions where oxidative stress is a contributing factor (Tumosienė et al., 2019).
Crystal Structure and Spectroscopy Analysis
The crystal structure and spectroscopy analysis of N-(1,3-dioxoisoindolin-2yl)benzamide, a related compound, were detailed, providing insight into the molecular arrangements and interactions that define its chemical behavior. Such studies are crucial for understanding the fundamental properties that might influence the biological activity of these compounds, including their potential as drug candidates or in other scientific applications (Bülbül et al., 2015).
Synthesis and Characterization of Derivatives
Research into benzo[b]thiophene derivatives, including those similar to 3-chloro-N-(1,3-dioxoisoindolin-5-yl)benzo[b]thiophene-2-carboxamide, has revealed their broad pharmacological potential. These molecules have been synthesized and characterized, showing a wide spectrum of biological activities. This emphasizes the importance of such compounds in the development of new therapeutics, offering promising avenues for the synthesis of novel drugs with antimicrobial, anti-inflammatory, and other pharmacological properties (Isloor et al., 2010).
Electron-Acceptor Building Blocks for Polymer Semiconductors
One intriguing application of similar compounds involves their use as electron-acceptor building blocks in the development of polymer semiconductors. These semiconductors exhibit very low-lying energy levels and stable electron transport performance in thin film transistors, demonstrating the potential of 3-chloro-N-(1,3-dioxoisoindolin-5-yl)benzo[b]thiophene-2-carboxamide derivatives in electronics and materials science (Yan et al., 2013).
Mecanismo De Acción
BTCP is a potent and selective inhibitor of CDK9. CDK9 is a cyclin-dependent kinase, a type of enzyme that is important for cell cycle regulation. By inhibiting CDK9, BTCP could potentially affect cell cycle progression.
Direcciones Futuras
Propiedades
IUPAC Name |
3-chloro-N-(1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClN2O3S/c18-13-10-3-1-2-4-12(10)24-14(13)17(23)19-8-5-6-9-11(7-8)16(22)20-15(9)21/h1-7H,(H,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNPNOINJVBCTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(1,3-dioxoisoindolin-5-yl)benzo[b]thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2520545.png)
![7-Bromo-3-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B2520547.png)

![N-[1-(2-furoyl)piperidin-4-yl]-4-methylbenzenesulfonamide](/img/structure/B2520549.png)
![8-amino-1H-pyrazolo[4,3-c]quinolin-3(2H)-one](/img/structure/B2520550.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2520551.png)



![4-Bromo-2-{[(3-isopropylphenyl)amino]methyl}phenol](/img/structure/B2520558.png)

![1-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-isopropylurea](/img/structure/B2520563.png)
![1'-Methyl-1,1-dioxo-3-phenylspiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2520564.png)
